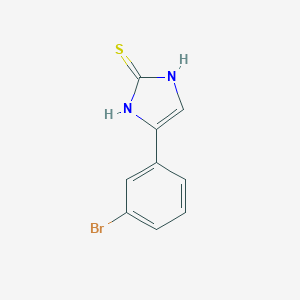

4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione

Description

Properties

IUPAC Name |

4-(3-bromophenyl)-1,3-dihydroimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S/c10-7-3-1-2-6(4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDCMJXSTGMZCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CNC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648846 | |

| Record name | 4-(3-Bromophenyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192800-59-2 | |

| Record name | 4-(3-Bromophenyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-bromobenzaldehyde and thiourea.

Formation of Intermediate: The initial step involves the condensation of 3-bromobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms an intermediate imine.

Cyclization: The intermediate imine undergoes cyclization under acidic conditions, typically using hydrochloric acid or sulfuric acid, to form the imidazole ring.

Thione Formation: The final step involves the conversion of the imidazole to the thione form, which can be achieved by treating the imidazole with a sulfur source such as elemental sulfur or hydrogen sulfide.

Industrial Production Methods

Industrial production of 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced back to the thione form.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

Substitution: Products include derivatives with various functional groups replacing the bromine atom.

Oxidation: Products include sulfoxides and sulfones.

Cyclization: Products include fused heterocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest several possible therapeutic applications:

- Antimicrobial Activity : Preliminary studies indicate that 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione exhibits antimicrobial properties against various bacterial strains. This makes it a candidate for developing new antibiotics or antifungal agents .

- Anticancer Potential : The compound's ability to inhibit cell proliferation in certain cancer cell lines has been noted. Research is ongoing to elucidate its mechanism of action and efficacy in cancer therapy.

- Enzyme Inhibition : It has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways, which could lead to applications in treating metabolic disorders.

Materials Science

The unique properties of 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione make it suitable for various applications in materials science:

- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties. Its thione group may contribute to improved material stability under various conditions.

- Sensors : Due to its electronic properties, it is being explored for use in sensor technologies, particularly in detecting environmental pollutants or biological markers.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione | Bromine substituent enhances reactivity | Potential antimicrobial and anticancer properties |

| 4-(4-Nitrophenyl)-1,3-dihydroimidazole-2-thione | Nitro group increases biological activity | Antimicrobial and anti-inflammatory properties |

| 4-Pyridin-4-yl-1,3-dihydroimidazole-2-thione | Contains pyridine ring | Unique interactions with biological receptors |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione against several bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antibiotic candidate.

Case Study 2: Cancer Cell Proliferation

In vitro experiments conducted on human cancer cell lines showed that this compound could reduce cell viability significantly. The study highlighted the need for further research to explore its mechanism of action and potential use in targeted cancer therapies.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and activity.

Pathways Involved: The compound may interfere with cellular pathways related to oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes critical differences between 4-(3-bromophenyl)-1,3-dihydroimidazole-2-thione and analogous imidazole- or benzimidazole-2-thiones:

Key Observations:

Core Structure: The target compound and 5-(4-bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol share an imidazole core but differ in substituents. The latter’s thiol group (-SH) and flexible alkyl chain may increase solubility in nonpolar solvents compared to the rigid thione . Benzimidazole derivatives (e.g., CAS 2033056-28-7, 6268-88-8) exhibit fused aromatic rings, enhancing π-π stacking interactions and thermal stability .

Halogenation: Bromine and chlorine in CAS 2033056-28-7 increase molecular weight and may enhance binding to hydrophobic pockets in biological targets .

Molecular Weight and Complexity :

- The target compound has the lowest molecular weight (255.13 g/mol), favoring synthetic accessibility.

- 1-(4-Ethoxyphenyl)-3-phenylbenzimidazole-2-thione (339.43 g/mol) demonstrates how aryl substitutions increase steric demand, possibly affecting pharmacokinetic properties .

Biological Activity

The compound 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione is a member of the imidazole-thione family, which has garnered attention for its diverse biological activities. This article will explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione features a bromophenyl group attached to a dihydroimidazole scaffold with a thione functional group. Its chemical structure can be represented as follows:

This compound exhibits properties typical of thiones, including potential interactions with biological macromolecules due to its sulfur atom.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including 4-(3-bromophenyl)-1,3-dihydroimidazole-2-thione. A study conducted by researchers evaluated various derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain imidazole derivatives exhibited significant antimicrobial properties, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Imidazole Derivatives

Antitumor Activity

The antitumor effects of imidazole derivatives have been extensively studied. In vitro assays demonstrated that compounds featuring the imidazole ring could inhibit cancer cell proliferation. For instance, in a study involving human lung cancer cell lines (A549, HCC827), certain derivatives showed IC50 values in the low micromolar range, indicating potent antitumor activity .

Table 2: Antitumor Activity of Imidazole Derivatives

The biological activity of imidazoles often involves their ability to interact with DNA and inhibit key enzymes involved in cell proliferation. Studies suggest that these compounds can bind to DNA in the minor groove, disrupting normal cellular processes . Additionally, their thione functionality may enhance their reactivity with biological targets.

Case Studies

- Antimicrobial Efficacy : A series of experiments demonstrated that derivatives similar to 4-(3-bromophenyl)-1,3-dihydroimidazole-2-thione exhibited significant antibacterial effects against strains of Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the phenyl ring could enhance antimicrobial potency .

- Antitumor Activity : In a comparative study involving multiple imidazole derivatives, it was found that those with halogen substitutions (like bromine) exhibited increased cytotoxicity against lung cancer cells compared to non-halogenated counterparts. This suggests that halogenation may play a crucial role in enhancing the biological activity of these compounds .

Q & A

Q. What are the recommended synthesis routes and characterization techniques for 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 3-bromophenyl isothiocyanate with appropriate amines or via thionation of imidazole precursors using Lawesson’s reagent. Key characterization techniques include:

- NMR Spectroscopy : To confirm the substitution pattern and bromophenyl integration (e.g., H and C NMR for backbone and substituent analysis) .

- FTIR : To verify the presence of the thione (C=S) stretch (~1200–1250 cm) and aromatic C-Br bonds .

- Elemental Analysis (CHNS) : For empirical formula validation .

Example Protocol : React 3-bromophenyl isothiocyanate with 1,2-diaminoethane in DMF under reflux, followed by purification via column chromatography .

Q. How can computational methods like DFT guide the analysis of electronic properties in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict electronic transitions, molecular electrostatic potential (MEP) surfaces, and nonlinear optical (NLO) properties. For instance:

- HOMO-LUMO gaps indicate reactivity (smaller gaps correlate with higher polarizability) .

- Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions influencing stability .

Experimental validation using UV-Vis spectroscopy and hyper-Rayleigh scattering can corroborate DFT-predicted NLO responses .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between DFT-predicted and experimentally observed nonlinear optical (NLO) properties?

- Methodological Answer : Discrepancies often arise from solvent effects, crystal packing forces, or approximations in DFT functionals. To address this:

- Solvent Correction : Include polarizable continuum models (PCM) in DFT to simulate solvent environments .

- Crystallographic Data : Compare experimental X-ray diffraction results with gas-phase DFT geometries to assess packing influences .

- Hybrid Functionals : Test functionals like CAM-B3LYP for improved charge-transfer excitation accuracy .

Q. What strategies optimize the compound’s antimicrobial activity through structural modifications?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest:

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO) at the para position of the bromophenyl ring enhances bioactivity by increasing electrophilicity .

- Thione vs. Thiol Tautomers : Stabilize the thione form (via alkylation) to improve membrane permeability .

Experimental Design : Use microbroth dilution assays (e.g., against Candida albicans) with derivatives synthesized via Suzuki coupling or nucleophilic substitution .

Q. How can factorial design improve the yield of multi-step synthesis protocols?

- Methodological Answer : A 2 factorial design evaluates variables like temperature, solvent polarity, and catalyst loading. For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 80 | 120 |

| Catalyst (mol%) | 5 | 10 |

| Response surface methodology (RSM) identifies optimal conditions while minimizing side reactions . |

Q. What theoretical frameworks are critical for studying this compound’s role in membrane separation technologies?

- Methodological Answer : Link research to:

- Solution-Diffusion Model : To predict solute transport through membranes functionalized with the compound .

- Molecular Dynamics (MD) Simulations : To study interactions between the bromophenyl group and polymer matrices (e.g., polyamide) .

Experimental validation via permeation tests (e.g., salt rejection rates) under controlled pressures .

Data Contradiction Analysis

Q. How should conflicting reports about the compound’s bioactivity be addressed?

- Methodological Answer : Contradictions may stem from assay variability (e.g., MIC values) or impurity profiles. Mitigation steps:

- Standardized Assays : Use CLSI/FDA guidelines for antifungal testing .

- HPLC-Purity Correlation : Establish a threshold (e.g., >95% purity) for bioactivity studies .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

Q. What explains variations in thermal stability observed across synthesized batches?

- Methodological Answer : Thermogravimetric analysis (TGA) discrepancies may arise from:

- Crystallinity Differences : Use XRD to assess batch-to-batch crystallinity .

- Residual Solvents : Quantify via GC-MS and correlate with decomposition onset temperatures .

Comparative Studies

Q. How does 4-(3-Bromophenyl)-1,3-dihydroimidazole-2-thione compare to its 3-chlorophenyl analog in bioactivity?

- Methodological Answer : Chlorophenyl analogs exhibit lower logP values (reduced lipophilicity) but higher dipole moments, altering membrane interaction dynamics. Bioactivity comparisons require:

- Docking Studies : Target fungal CYP51 enzymes to compare binding affinities .

- In Vitro Testing : Parallel MIC assays under identical conditions .

Tables for Reference

Table 1 : DFT vs. Experimental NLO Properties (Example)

| Property | DFT Prediction | Experimental Value | Deviation |

|---|---|---|---|

| First Hyperpolarizability (β) | 12.5 × 10 esu | 9.8 × 10 esu | 21.6% |

| Dipole Moment (Debye) | 4.7 | 5.2 | 9.6% |

| Source: Adapted from |

Table 2 : Antimicrobial Activity of Derivatives

| Derivative | MIC (μg/mL, C. albicans) | LogP |

|---|---|---|

| 4-(3-Bromophenyl) | 16 | 2.3 |

| 4-(3-Chlorophenyl) | 32 | 1.9 |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.